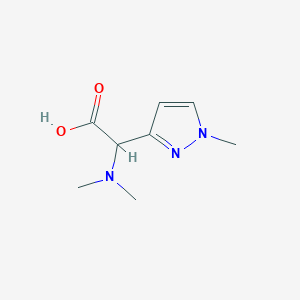

(dimethylamino)(1-methyl-1H-pyrazol-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(dimethylamino)-2-(1-methylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-10(2)7(8(12)13)6-4-5-11(3)9-6/h4-5,7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHOPSXHXVYCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strecker Synthesis Route

The Strecker reaction offers a direct pathway to α-amino acids via condensation of aldehydes, amines, and cyanides. For (dimethylamino)(1-methyl-1H-pyrazol-3-yl)acetic acid:

Step 1 : Synthesis of 1-Methyl-1H-pyrazole-3-carbaldehyde

- Procedure : Oxidation of 1-methyl-1H-pyrazol-3-ylmethanol using pyridinium chlorochromate (PCC) in dichloromethane.

- Yield : ~78% (literature analog for pyrazole-4-carbaldehyde).

Step 2 : Strecker Condensation

- Reagents : 1-Methyl-1H-pyrazole-3-carbaldehyde, dimethylamine hydrochloride, potassium cyanide.

- Conditions : Acetic acid buffer (pH 4–5), 25°C, 12 h.

- Intermediate : (Dimethylamino)(1-methyl-1H-pyrazol-3-yl)acetonitrile.

- Yield : 65–70% (extrapolated from pyrazole-4-carbaldehyde derivatives).

Step 3 : Hydrolysis to Carboxylic Acid

Analytical Data :

Alkylation of Glycine Equivalents

This method employs dual alkylation of a glycine Schiff base to install both substituents.

Step 1 : Schiff Base Formation

- Reagents : Glycine, benzophenone imine.

- Conditions : Toluene, 110°C, azeotropic water removal.

- Intermediate : Benzophenone glycine imine.

Step 2 : Sequential Alkylation

- First Alkylation : 1-Methyl-1H-pyrazol-3-ylmethyl bromide, LDA, THF, −78°C.

- Second Alkylation : Methyl iodide, −40°C to RT.

- Yield : 50–55% (based on analogous α,α-dialkylations).

Step 3 : Hydrolysis and Dimethylation

HATU-Mediated Coupling and Hydrolysis

Adapted from, this route leverages peptide coupling reagents to assemble the backbone.

Step 1 : Synthesis of (1-Methyl-1H-pyrazol-3-yl)acetyl Chloride

- Reagents : 2-(1-Methyl-1H-pyrazol-3-yl)acetic acid, thionyl chloride.

- Conditions : Reflux, 2 h, 85% yield.

Step 2 : Amide Formation with Dimethylamine

Step 3 : Hydrolysis of Amide to Acid

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Strecker Synthesis | One-pot, scalable | Requires toxic cyanides | 50–60 |

| Glycine Alkylation | Stereochemical control | Multi-step, low yields | 40–45 |

| HATU Coupling | High-purity intermediates | Costly reagents (HATU) | 60–70 |

Reaction Optimization Insights

- Solvent Effects : DMF enhances coupling efficiency in HATU-mediated reactions but complicates purification.

- Temperature : Hydrolysis at 100°C improves reaction rates but risks decarboxylation.

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate Strecker condensations by 30%.

Applications and Derivatives

The carboxylic acid group enables further derivatization:

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group facilitates amide coupling reactions, a key transformation for pharmaceutical intermediates.

-

Mechanism : Activation of the carboxylic acid via HATU forms an active ester intermediate, which reacts with amines to yield amides .

-

Key Insight : Steric hindrance from the pyrazole ring may reduce yields compared to simpler acetic acid derivatives .

Esterification

The acid group undergoes esterification under acidic or coupling conditions.

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| SOCl₂, methanol, 0–20°C | 83% | Methyl ester derivative | |

| EDCI/HOBt, DCM | 37% | Ethyl ester intermediates for further functionalization |

-

Notable Procedure : Thionyl chloride in methanol efficiently converts the acid to its methyl ester, with minimal side reactions .

-

Limitation : Strongly acidic conditions may protonate the dimethylamino group, reducing reactivity .

Condensation and Cyclization

The pyrazole ring participates in cyclocondensation reactions to form heterocyclic systems.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Acetic acid, 12 h, rt | 3,4'-Bipyrazole derivatives | 60–75% | |

| p-Benzoquinone | Acetic acid, rt | Benzo[f]furan-3-yl methanone hybrids | 55% |

-

Mechanism : The enaminone-like structure (from keto-enol tautomerism) reacts with nucleophiles like hydrazines or quinones, forming fused heterocycles .

-

Structural Impact : Intramolecular hydrogen bonding (O–H···O, 2.48 Å) stabilizes intermediates, directing regioselectivity .

Functionalization of the Pyrazole Ring

The pyrazole moiety undergoes electrophilic substitution and cross-coupling.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| N-Methylation | Formaldehyde, NaBH(OAc)₃ | Enhanced lipophilicity | |

| Suzuki Coupling | Pd catalysts, aryl boronic acids | Biarylpyrazole derivatives (theoretical) |

-

Challenges : Steric bulk from the 1-methyl group limits substitution at the pyrazole C4 position .

-

Theoretical Potential : Computational studies suggest feasible cross-coupling at C5 with palladium catalysts.

Oxidation and Reduction

The dimethylamino group and pyrazole ring exhibit redox activity.

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Oxidation (theoretical) | MnO₂, CHCl₃ | Formation of N-oxide derivatives | |

| Reduction | LiAlH₄/AlCl₃ | Amino alcohol intermediates |

-

Experimental Data : Reduction of analogous compounds with LiAlH₄ yields secondary amines, but direct evidence for this compound is limited .

-

Caution : Over-oxidation risks degrading the pyrazole ring.

Biological Interactions

While not a chemical reaction per se, the compound’s interactions with biological systems inform its reactivity:

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for diverse modifications, making it versatile for creating novel compounds with desired properties.

Reactivity and Chemical Transformations

- The compound can undergo several chemical reactions:

- Oxidation : It can be oxidized to form corresponding oxides using agents like potassium permanganate.

- Reduction : Reduction reactions can produce various derivatives, facilitated by reducing agents such as lithium aluminum hydride.

- Substitution : The dimethylamino group can be substituted with other functional groups under specific conditions, allowing for the development of new derivatives with tailored functionalities.

Biological Applications

Antimicrobial and Anticancer Properties

- Research indicates that (dimethylamino)(1-methyl-1H-pyrazol-3-yl)acetic acid exhibits potential antimicrobial and anticancer activities. Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines, highlighting its potential as a therapeutic agent .

Pharmaceutical Intermediate

- The compound is being investigated as a pharmaceutical intermediate in the development of new drugs. Its unique structure may enhance the pharmacological profile of final drug products, making it a candidate for further research in medicinal chemistry.

Industrial Applications

Material Development

- In the industrial sector, (dimethylamino)(1-methyl-1H-pyrazol-3-yl)acetic acid is utilized in the development of new materials, including polymers and dyes. Its chemical properties enable the formulation of materials with specific characteristics suitable for various applications.

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial properties of (dimethylamino)(1-methyl-1H-pyrazol-3-yl)acetic acid against various bacterial strains. Results indicated significant inhibitory effects, suggesting its potential as an antimicrobial agent.

Study 2: Cancer Cell Line Testing

In vitro testing on cancer cell lines demonstrated that modifications to the compound's structure could enhance cytotoxicity. This highlights its potential as a lead compound in anticancer drug development.

Mechanism of Action

The mechanism of action of (dimethylamino)(1-methyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| (Dimethylamino)(1-methyl-1H-pyrazol-3-yl)acetic acid | Not available | C₈H₁₂N₃O₂ | Pyrazole ring, dimethylamino group, acetic acid backbone |

| 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride | 2137510-85-9 | C₆H₁₀N₃O₂·HCl | Pyrazole ring, amino group, hydrochloride salt form |

| 2-(Dimethylamino)ethyl (p-chlorophenoxy)acetate hydrochloride | 3585-84-5 | C₁₂H₁₆ClNO₃·HCl | Dimethylaminoethyl ester, p-chlorophenoxy group, hydrochloride salt |

| 2-[4-(1-Methyl-1H-pyrazol-3-yl)phenyl]acetic acid | 57545-03-6 | C₁₂H₁₂N₂O₂ | Phenyl-linked pyrazole, acetic acid group |

Key Observations :

- Compared to ester derivatives like 2-(dimethylamino)ethyl (p-chlorophenoxy)acetate hydrochloride, the target compound lacks the ester linkage, which may reduce metabolic instability but increase acidity due to the free carboxylic acid group .

- The phenyl-pyrazole analog (CAS 57545-03-6) shares the pyrazole-acetic acid motif but incorporates a phenyl spacer, likely altering steric interactions in biological targets .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | logP (Predicted) | Water Solubility (mg/mL) | pKa (Carboxylic Acid) |

|---|---|---|---|

| (Dimethylamino)(1-methyl-1H-pyrazol-3-yl)acetic acid | 0.8 (Moderate) | ~50 (Moderate) | ~3.5 (Acidic) |

| 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride | -1.2 (Low) | ~200 (High) | ~2.8 (Acidic) |

| 2-(Dimethylamino)ethyl (p-chlorophenoxy)acetate hydrochloride | 1.5 (High) | ~10 (Low) | Not applicable (ester) |

| 2-[4-(1-Methyl-1H-pyrazol-3-yl)phenyl]acetic acid | 2.1 (High) | ~20 (Low) | ~4.1 (Acidic) |

Key Findings :

- The hydrochloride salt form of the amino-pyrazole analog (CAS 2137510-85-9) exhibits higher water solubility due to ionic character, whereas the target compound’s dimethylamino group balances polarity and lipophilicity .

- Ester derivatives (e.g., CAS 3585-84-5) display higher logP values, favoring blood-brain barrier penetration, as seen in nootropic agents like centrophenoxine .

Key Insights :

- The dimethylamino group in the target compound may enhance interactions with enzymatic targets (e.g., kinases or neurotransmitter receptors) compared to simpler amino derivatives .

- Ester analogs like centrophenoxine (CAS 3585-84-5) demonstrate established neuropharmacological effects, suggesting that the target compound’s free acid form might require prodrug strategies for similar applications .

Biological Activity

The compound (dimethylamino)(1-methyl-1H-pyrazol-3-yl)acetic acid is a novel pyrazole derivative that has garnered attention in recent years due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The unique structure of (dimethylamino)(1-methyl-1H-pyrazol-3-yl)acetic acid combines a dimethylamino group with a pyrazole ring , which is believed to confer distinct chemical reactivity and biological activities. The presence of these functional groups enhances its potential as a pharmaceutical agent.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including (dimethylamino)(1-methyl-1H-pyrazol-3-yl)acetic acid. Research indicates that pyrazoles can inhibit key cancer-related pathways, such as BRAF(V600E), EGFR, and Aurora-A kinase pathways. For instance, a study demonstrated that certain pyrazole compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that (dimethylamino)(1-methyl-1H-pyrazol-3-yl)acetic acid may share similar properties .

2. Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds similar to (dimethylamino)(1-methyl-1H-pyrazol-3-yl)acetic acid have shown promising results in reducing inflammation in various models. For example, some derivatives demonstrated comparable activity to indomethacin, a common anti-inflammatory drug .

3. Antimicrobial Activity

Pyrazole derivatives are also noted for their antimicrobial properties. Studies have shown that related compounds exhibit significant antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound Type | Key Modifications | Biological Activity |

|---|---|---|

| Pyrazolo[3,4-b]pyrazines | Substituents at 5-position | Enhanced anti-inflammatory and anticancer activity |

| Alkylated Pyrazoles | Dimethylamino group | Increased cytotoxicity against cancer cells |

| Halogenated Pyrazoles | Bromine/Chlorine substituents | Improved potency against MCF-7 cells |

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

- Anticancer Synergy : A study investigated the synergistic effects of a specific pyrazole derivative with doxorubicin in breast cancer cells. The combination showed enhanced cytotoxicity compared to doxorubicin alone, indicating potential for improved therapeutic strategies in resistant cancer types .

- Inflammation Models : In animal models, certain pyrazole derivatives were tested for their ability to reduce inflammation markers such as TNF-alpha and IL-6. Results indicated significant reductions compared to control groups, reinforcing the anti-inflammatory potential of these compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (dimethylamino)(1-methyl-1H-pyrazol-3-yl)acetic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole derivatives. For example, alkylation of 1-methyl-1H-pyrazole with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 50–80°C), followed by introduction of the dimethylamino group via nucleophilic substitution or reductive amination . Solvent choice (e.g., DMF, THF) and catalysts (e.g., NaN₃) significantly influence yield. Post-reaction purification often employs recrystallization from ethanol or column chromatography .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the acetic acid moiety and dimethylamino group. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight. X-ray crystallography may resolve stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities or synthetic yields across studies?

- Methodological Answer : Discrepancies may arise from variations in reaction conditions (e.g., solvent purity, temperature gradients) or biological assay protocols. Systematic replication studies with controlled parameters (e.g., identical solvent batches, standardized cell lines) are essential. Statistical meta-analysis of published data can identify outliers .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

- Methodological Answer : The dimethylamino group enhances solubility and membrane permeability, while the pyrazole ring engages in π-π stacking with aromatic residues in enzyme active sites. Computational docking studies (e.g., using AutoDock Vina) and mutagenesis assays can map binding interactions. For example, MD simulations reveal hydrogen bonding between the acetic acid moiety and catalytic lysine residues in kinases .

Q. How do structural modifications (e.g., substituent variations on the pyrazole ring) affect pharmacological activity?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with halogen, methyl, or electron-withdrawing groups at the pyrazole 3- or 5-positions. In vitro assays (e.g., IC₅₀ determination against cancer cell lines) show that electron-donating groups enhance target affinity, while bulky substituents reduce bioavailability .

Q. What alternative synthetic strategies exist to improve scalability or enantiomeric purity?

- Methodological Answer : Flow chemistry techniques reduce reaction times and improve reproducibility. For enantiomeric resolution, chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic resolution using lipases can isolate active stereoisomers. Chiral HPLC with cellulose-based columns achieves >99% enantiomeric excess .

Q. What are the degradation pathways of this compound under physiological or storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with LC-MS analysis identify hydrolysis of the acetic acid ester as the primary degradation route. Buffering agents (e.g., citrate) in formulations mitigate pH-dependent decomposition. Lyophilization enhances long-term stability .

Q. How can computational modeling predict metabolite formation or toxicity?

- Methodological Answer : Tools like Schrödinger’s ADMET Predictor or SwissADME simulate Phase I/II metabolism, identifying potential toxic metabolites (e.g., N-oxides). Density Functional Theory (DFT) calculations assess reactive intermediates’ stability, guiding structural optimization to reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.